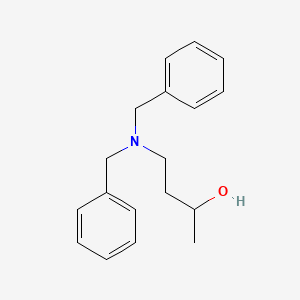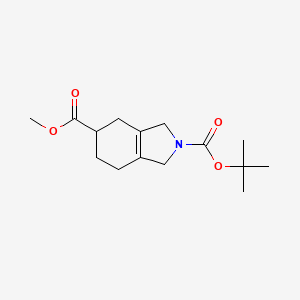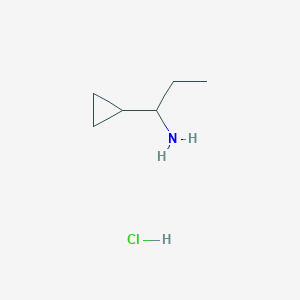
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. These compounds have diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane typically involves the reaction of butan-2-yl halides with 1,2-difluoroethenyl stannane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides or hydroxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-germanium: Similar structure but with germanium instead of tin.
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-silicon: Similar structure but with silicon instead of tin.
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-lead: Similar structure but with lead instead of tin.
Uniqueness
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is unique due to its specific combination of butan-2-yl and 1,2-difluoroethenyl groups bonded to tin. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
176506-83-5 |
|---|---|
Molecular Formula |
C6H10F2Sn |
Molecular Weight |
238.85 g/mol |
IUPAC Name |
butan-2-yl(1,2-difluoroethenyl)tin |
InChI |
InChI=1S/C4H9.C2HF2.Sn/c1-3-4-2;3-1-2-4;/h3H,4H2,1-2H3;1H; |
InChI Key |
JDCBAZLWULHXFS-UHFFFAOYSA-N |
SMILES |
CCC(C)[Sn]C(=CF)F |
Canonical SMILES |
CCC(C)[Sn]C(=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


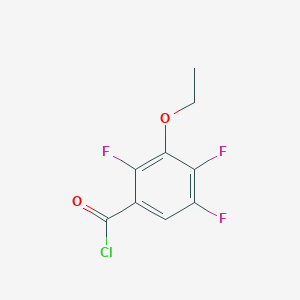
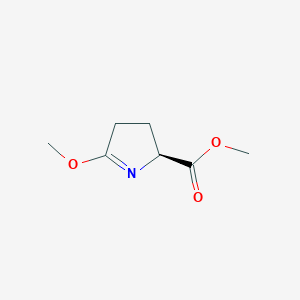
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)
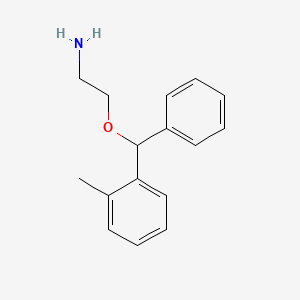
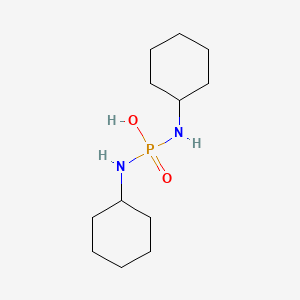
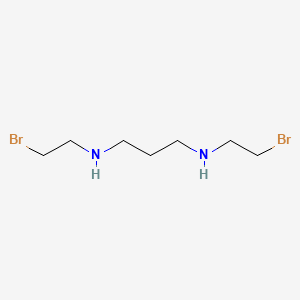
![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)
![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)
![7-Nitrobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3323920.png)
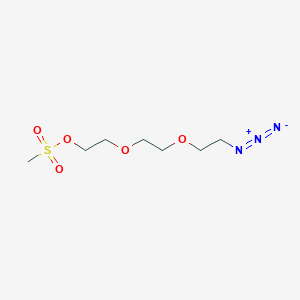
![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)
